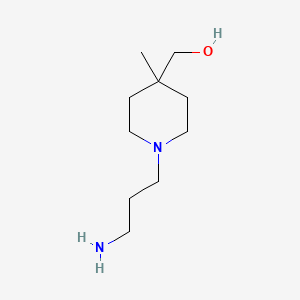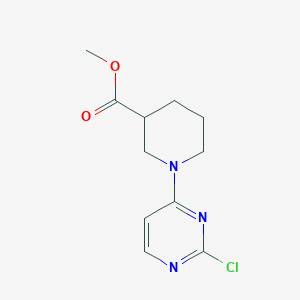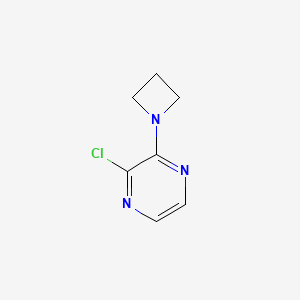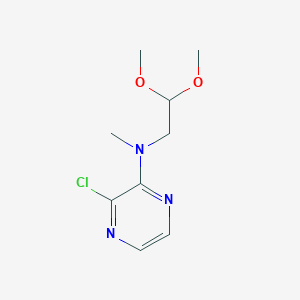
6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the class of pyrimidines. It is a colorless crystalline solid with a molecular formula of C10H15N3O2. This compound is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is used in the synthesis of a wide range of compounds, including antifungal agents, insecticides, and other compounds.
Aplicaciones Científicas De Investigación
Facile Synthesis of Heterocycles
- Research has demonstrated the facile construction of substituted pyrimido[4,5-d]pyrimidones, employing reactions that highlight the versatility of pyrimidine derivatives in synthesizing complex ring systems. This includes the synthesis of bis-pyrimido[4,5-d]pyrimidin-2,4-diones and substituted pyrimido[4,5-d]pyrimidin-2,4-diones with various functional groups, showcasing their utility in medicinal chemistry and materials science (Hamama et al., 2012).
Antimicrobial and Antiviral Applications
- Studies on pyrimidine derivatives have found applications in antimicrobial and antiviral research. For instance, novel thieno[2,3-d]pyrimidin-2,4-diones showed moderate activity against various bacteria, highlighting their potential as antimicrobial agents (Vlasov et al., 2022). Another study synthesized 1,3-dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives with tested antiviral activities against Hepatitis A and Herpes simplex viruses, indicating their potential in antiviral therapy (El-Etrawy & Abdel-Rahman, 2010).
Structural and Spectral Analysis
- Investigations into the molecular and crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into their hydrogen bonding and pi-pi stacking interactions. These studies provide valuable information for designing molecules with desired physical and chemical properties for various applications (Trilleras et al., 2009).
Green Synthesis Approaches
- A green method for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines highlights the environmental benefits of using water as a solvent and avoiding chromatography and recrystallization for purification, thereby supporting sustainable chemistry practices (Ahadi et al., 2014).
Optical and Nonlinear Optical Properties
- An experimental and computational study on pyrimidine-based bis-uracil derivatives explores their potential for optical, nonlinear optical, and drug discovery applications, indicating their versatility beyond traditional pharmaceutical applications (Mohan et al., 2020).
Propiedades
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-3-8(2)6-14(5-7)9-4-10(15)13-11(16)12-9/h4,7-8H,3,5-6H2,1-2H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWPNWZWXLYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)
![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)









![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1481411.png)